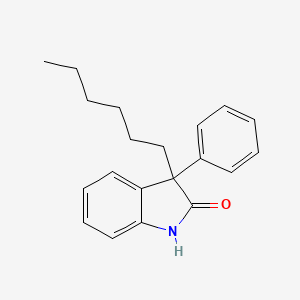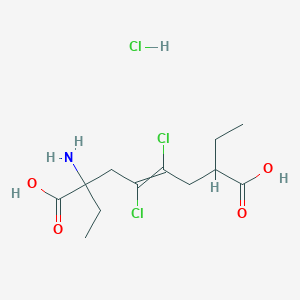
2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of amino, dichloro, and diethyloct-4-enedioic acid groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride involves multiple steps, including the introduction of amino and dichloro groups to the diethyloct-4-enedioic acid backbone. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-4,5-dichloropyrimidine: Shares similar dichloro and amino groups but differs in the overall structure.
2-Amino-4,6-dichloropyrimidine: Another related compound with dichloro and amino groups, used in different applications.
特性
CAS番号 |
62457-13-0 |
|---|---|
分子式 |
C12H20Cl3NO4 |
分子量 |
348.6 g/mol |
IUPAC名 |
2-amino-4,5-dichloro-2,7-diethyloct-4-enedioic acid;hydrochloride |
InChI |
InChI=1S/C12H19Cl2NO4.ClH/c1-3-7(10(16)17)5-8(13)9(14)6-12(15,4-2)11(18)19;/h7H,3-6,15H2,1-2H3,(H,16,17)(H,18,19);1H |
InChIキー |
MDXDJFAIPAWACB-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(=C(CC(CC)(C(=O)O)N)Cl)Cl)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


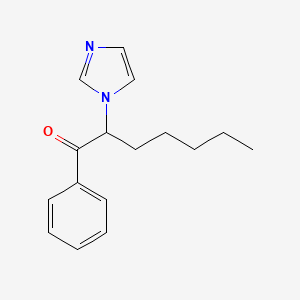
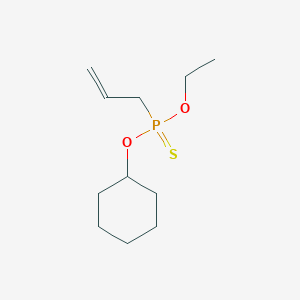
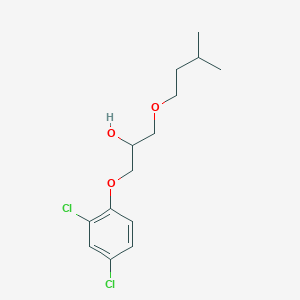
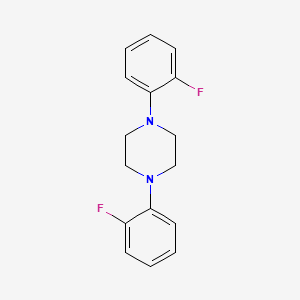
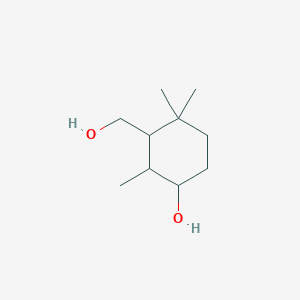
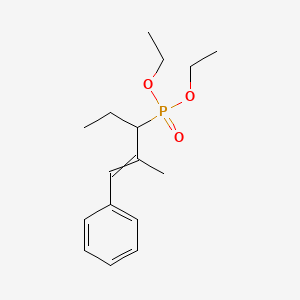
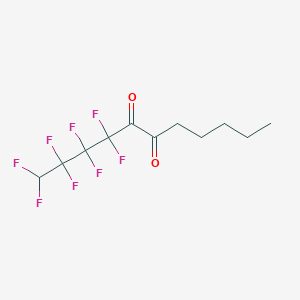
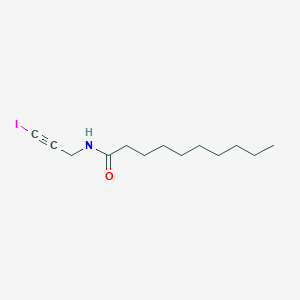
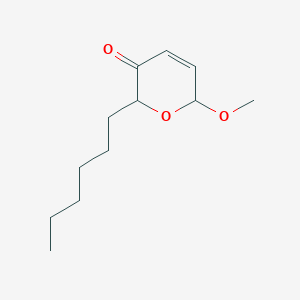
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
